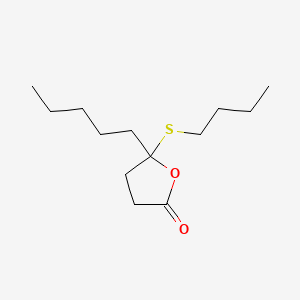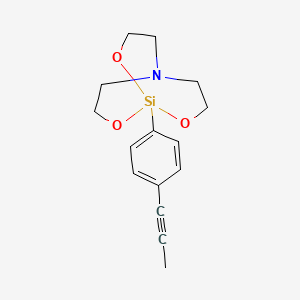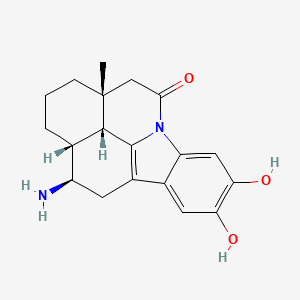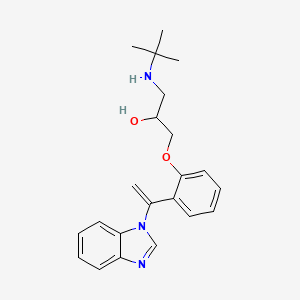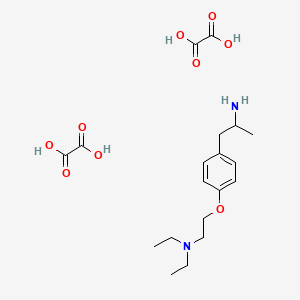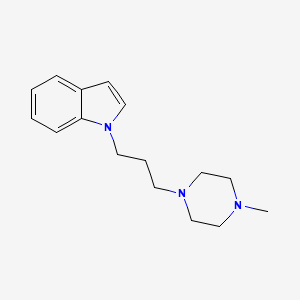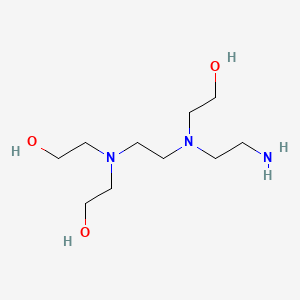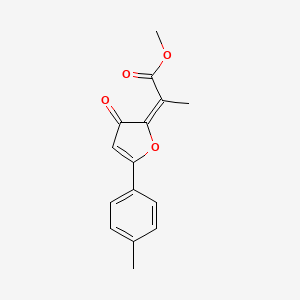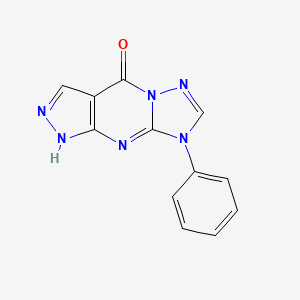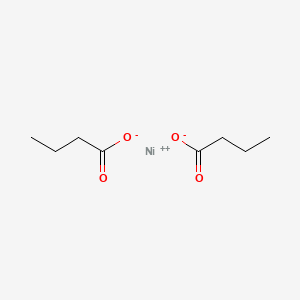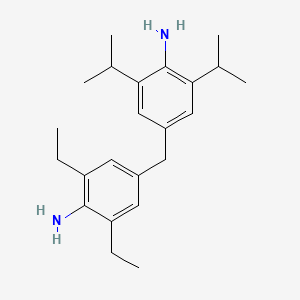
4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for EINECS 256-595-4 involve several steps. The compound can be synthesized through a series of reactions starting from commercially available precursors. The industrial production methods typically involve the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Alkylation: Introduction of alkyl groups to the aromatic ring using alkyl halides under basic conditions.
Analyse Des Réactions Chimiques
EINECS 256-595-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents into the aromatic ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substituting agents: Halogens, alkyl halides.
Applications De Recherche Scientifique
EINECS 256-595-4 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of EINECS 256-595-4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
EINECS 256-595-4 can be compared with other similar compounds, such as:
- 4-[(4-amino-3,5-diisopropylphenyl)methyl]-2,6-dimethylaniline
- 4-[(4-amino-3,5-diisopropylphenyl)methyl]-2,6-diethylphenol
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. EINECS 256-595-4 is unique due to its specific combination of substituents, which confer distinct reactivity and biological activity .
Propriétés
Numéro CAS |
50467-20-4 |
|---|---|
Formule moléculaire |
C23H34N2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-diethylaniline |
InChI |
InChI=1S/C23H34N2/c1-7-18-10-16(11-19(8-2)22(18)24)9-17-12-20(14(3)4)23(25)21(13-17)15(5)6/h10-15H,7-9,24-25H2,1-6H3 |
Clé InChI |
XOMUHHURHSJLDC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


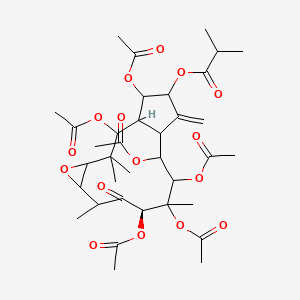
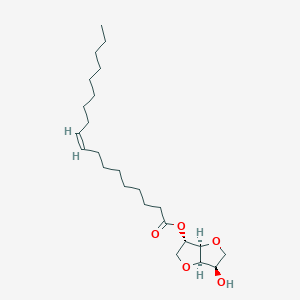
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)
